(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) discusses the regioselective synthesis of heterocyclic amides using microwave-assisted techniques, showcasing advancements in solvent-free chemical reactions, which could be relevant for synthesizing compounds with structural similarities to the requested chemical (Moreno-Fuquen et al., 2019).
Biological Activities and Applications
Antimicrobial and Antioxidant Activities : The work by Satheesh et al. (2017) on hindered phenolic aminothiazoles, which possess inhibitory activity on carbohydrate hydrolyzing enzymes, indicates the potential for similar compounds to be used in medical research, particularly in the development of treatments for diseases like diabetes (Satheesh et al., 2017).
Luminescence Sensitization
Luminescence Sensitization by Thiophenyl-Derivatized Nitrobenzoato Antennas : Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers for Eu(III) and Tb(III) luminescence. This suggests potential applications in the development of new luminescent materials, which could be used in various technological and scientific fields, such as bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).
Advanced Material Applications
Electrochemical and Electrical Properties : Anand and Muthusamy (2018) synthesized benzimidazole monomers and oligomers, exploring their electrochemical, electrical, optical, thermal, and rectification properties. This indicates the potential for using structurally related compounds in the creation of advanced materials for electronic applications (Anand & Muthusamy, 2018).
Antitumor Activities
Antitumor Activity of Fluorophenyl Compounds : Tang and Fu (2018) synthesized and tested 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone for its antitumor activity. The compound showed distinct inhibition on the proliferation of various cancer cell lines, suggesting potential applications in cancer research and therapy (Tang & Fu, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-12-15(6-3-7-16(12)22(24)25)17(23)21-9-8-20-18(21)26-11-13-4-2-5-14(19)10-13/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLONVOBXDCDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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